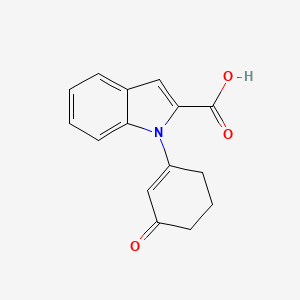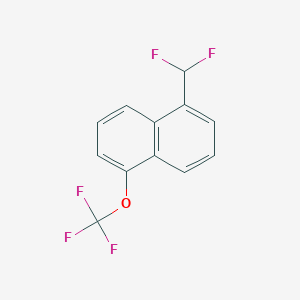
1-(3-Oxocyclohex-1-en-1-yl)-1H-indole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Oxocyclohex-1-en-1-yl)-1H-indole-2-carboxylic acid is a complex organic compound that features both an indole and a cyclohexenone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Oxocyclohex-1-en-1-yl)-1H-indole-2-carboxylic acid typically involves the reaction of indole derivatives with cyclohexenone derivatives. One common method includes the use of cyclohexenone and indole-2-carboxylic acid under acidic or basic conditions to facilitate the formation of the desired product. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like p-toluenesulfonic acid or triethylamine .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated synthesizers. These methods allow for better control over reaction conditions and higher yields. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming more common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Oxocyclohex-1-en-1-yl)-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
1-(3-Oxocyclohex-1-en-1-yl)-1H-indole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 1-(3-Oxocyclohex-1-en-1-yl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3-Oxocyclohex-1-en-1-yl)-1H-indole-3-carboxylic acid
- 1-(3-Oxocyclohex-1-en-1-yl)-1H-indole-4-carboxylic acid
- 1-(3-Oxocyclohex-1-en-1-yl)-1H-indole-5-carboxylic acid
Uniqueness
1-(3-Oxocyclohex-1-en-1-yl)-1H-indole-2-carboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H13NO3 |
|---|---|
Poids moléculaire |
255.27 g/mol |
Nom IUPAC |
1-(3-oxocyclohexen-1-yl)indole-2-carboxylic acid |
InChI |
InChI=1S/C15H13NO3/c17-12-6-3-5-11(9-12)16-13-7-2-1-4-10(13)8-14(16)15(18)19/h1-2,4,7-9H,3,5-6H2,(H,18,19) |
Clé InChI |
JROCRQGVJYVUMP-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=CC(=O)C1)N2C3=CC=CC=C3C=C2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B11857630.png)
![2-[(Z)-benzylideneamino]-1H-isoquinoline-3,4-dione](/img/structure/B11857632.png)


![6-Bromo-8-fluoroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11857645.png)


![(S)-Tert-butyl 8-(aminomethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B11857679.png)
![2-{[tert-Butyl(dimethyl)silyl]oxy}-4-methoxybenzaldehyde](/img/structure/B11857682.png)



![2-amino-N-cyclopropyl-3-methyl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide](/img/structure/B11857700.png)

